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Abstract

The emergence of drug resistance is a primary obstacle in cancer therapy. BAY1163877
(Rogaratinib) is a potent and selective pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor
that has shown efficacy in cancers with FGFR pathway alterations.[1][2][3][4][5] However, as
with other targeted therapies, acquired resistance can limit its long-term clinical benefit. This
document provides a comprehensive guide to utilizing CRISPR-Cas9 genome-wide screening
technology to identify and validate genes that mediate resistance to BAY1163877.
Understanding these mechanisms is critical for developing effective combination therapies and
overcoming treatment failure.

Introduction

The CRISPR-Cas9 system has revolutionized functional genomics, offering a powerful tool for
systematically interrogating the genome to uncover gene functions related to drug response.[6]
[7][8] By creating pooled libraries of single-guide RNAs (sgRNASs) that can target and knock out
nearly every gene in the human genome, researchers can perform unbiased screens to identify
which genetic perturbations lead to a specific phenotype, such as drug resistance.[9][10][11]
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BAY1163877 is an ATP-competitive inhibitor that targets the kinase domain of FGFR1-4,
thereby blocking receptor autophosphorylation and subsequent activation of downstream
signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK
and PI3K/AKT pathways.[3][5][12][13] Resistance to FGFR inhibitors can arise from various
mechanisms, including the activation of bypass signaling pathways.[14][15] For instance,
preclinical studies have shown that resistance to BAY1163877 can be associated with the
upregulation and activation of the MET receptor tyrosine kinase, which can reactivate
downstream signaling.[12][13][15]

This application note details the protocols for a genome-wide CRISPR-Cas9 knockout screen
to identify genes whose loss confers resistance to BAY1163877. It covers the entire workflow
from generating a resistant cell line population and performing the primary screen to validating
the identified candidate genes.

Key Experimental Workflow

The overall process involves a discovery phase to identify potential resistance genes using a
genome-wide screen, followed by a validation phase to confirm the role of these genes in
conferring resistance to BAY1163877.
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Caption: High-level workflow for CRISPR-Cas9 screening and validation.
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Protocols
Protocol 1: Establishing a BAY1163877-Resistant Cell
Line (Optional, for comparison)

This protocol describes the generation of a resistant cell line through continuous drug
exposure, which can serve as a valuable tool for comparative studies alongside the CRISPR-
generated resistant populations.[16][17][18]

1. Determine the IC50 of BAY1163877:

o Select a cancer cell line known to be sensitive to FGFR inhibitors (e.g., with FGFR
amplification or fusion).

e Seed cells in 96-well plates at a density of 5,000-10,000 cells/well.
e The following day, treat cells with a range of BAY1163877 concentrations.

o After 72 hours, assess cell viability using an appropriate method (e.g., CellTiter-Glo®, CCK-
8).[18]

» Calculate the IC50 value, which is the concentration that inhibits cell growth by 50%.
2. Induction of Resistance:

o Culture the parental cell line in the presence of BAY1163877 at a starting concentration
equal to the 1C20-1C30.

» Maintain the cells at this concentration, passaging them as they reach 70-80% confluency.

o Once the cells exhibit a stable growth rate, gradually increase the drug concentration (e.g.,
1.5 to 2-fold increments).[19]

« If significant cell death occurs, revert to the previous concentration until the cells recover.

o Continue this dose-escalation process for several months until the cells can proliferate at a
concentration significantly higher (e.g., >10-fold) than the initial IC50.[16]
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3. Characterization of Resistant Line:

» Re-determine the IC50 of BAY1163877 in the newly established resistant line and compare it
to the parental line.

o Assess the stability of the resistant phenotype by culturing the cells in a drug-free medium
for several passages and then re-evaluating the 1C50.[19]

Protocol 2: Genome-Wide CRISPR-Cas9 Positive
Selection Screen

This protocol outlines the steps for a pooled, positive selection screen to identify genes whose
knockout confers resistance to BAY1163877.[20]

1. Cell Line Preparation:
e Choose a suitable human cancer cell line sensitive to BAY1163877.

e Ensure the cell line stably expresses the Cas9 nuclease. This can be achieved by lentiviral
transduction of a Cas9-expressing vector followed by antibiotic selection.

2. Lentiviral sgRNA Library Transduction:

o Transduce the Cas9-expressing cells with a genome-wide sgRNA library (e.g., GeCKO,
TKOv3) at a low multiplicity of infection (MOI < 0.3-0.5) to ensure that most cells receive only
a single sgRNA.[6][7]

e Maintain a sufficient number of cells throughout the process to ensure library representation
is maintained (at least 300-1,000 cells per sgRNA in the library).[21]

3. Antibiotic Selection for Transduced Cells:

o Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin)
based on the sgRNA library vector.

4. BAY1163877 Treatment (Positive Selection):
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o Split the transduced cell population into two groups: a control group (treated with vehicle,
e.g., DMSO) and a drug-treated group.

» Treat the experimental group with a concentration of BAY1163877 that results in significant
cell killing (e.g., IC80-1C90) of the parental Cas9-expressing cells.

o Culture both populations for 14-21 days, allowing cells with resistance-conferring knockouts
to grow and become enriched.[22]

o Harvest cell pellets from the initial (baseline) population, the vehicle-treated control, and the
BAY1163877-treated population. Ensure to maintain high cellular representation at each
collection point.[21]

5. Hit Identification:
o Extract genomic DNA from the harvested cell pellets.
e Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.[21]

e Subject the PCR products to next-generation sequencing (NGS) to determine the relative
abundance of each sgRNA in the different populations.

e Analyze the sequencing data to identify SgRNASs that are significantly enriched in the
BAY1163877-treated population compared to the control and baseline populations. Genes
targeted by these enriched sgRNAs are considered candidate resistance genes.

Protocol 3: Validation of Candidate Genes

Hits identified from the primary screen require rigorous validation to confirm their role in
BAY1163877 resistance.[23]

1. Generation of Single-Gene Knockout Lines:
e For each candidate gene, design 2-3 independent sgRNAs.

o Transduce the parental Cas9-expressing cell line with each individual sgRNA.
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» Select for transduced cells and expand them to generate stable single-gene knockout cell
lines.

» Confirm gene knockout at the protein level via Western blot or at the genomic level by
sequencing the target site.[21]

2. Cell Viability Assays:

o Determine the IC50 of BAY1163877 for each of the newly generated knockout cell lines and
compare it to the control cell line (transduced with a non-targeting SQRNA).

» A significant increase in the IC50 for a knockout line confirms that the loss of that gene
confers resistance.

3. Orthogonal Validation:

o Use an alternative gene-silencing method, such as RNA interference (RNAI), to knock down
the expression of the candidate genes.[23]

o Perform cell viability assays with BAY1163877 to confirm that knockdown of the gene via a
different mechanism also results in a resistant phenotype.

4. Functional Studies:

 Investigate the mechanism by which the loss of the validated gene confers resistance. This
may involve:

o Western Blot Analysis: Assess the phosphorylation status of key downstream effectors in
the FGFR pathway (e.g., p-ERK, p-AKT) and potential bypass pathways (e.g., p-MET) in
the knockout cells with and without BAY1163877 treatment.

o Rescue Experiments: Re-express the wild-type version of the candidate gene in the
knockout cell line and determine if this restores sensitivity to BAY1163877.

Data Presentation

Quantitative data from the validation experiments should be summarized in clear, structured
tables for easy comparison.
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Table 1: IC50 Values of BAY1163877 in Validated Knockout Cell Lines

Sl Target Gene sgRNA BAY1163877 Fold Change
Sequence IC50 (nM) vs. Control

Control Non-Targeting N/A 50+£5 1.0

KO-GeneX-1 Gene X SgRNA 1 550 + 40 11.0

KO-GeneX-2 Gene X SgRNA_2 610 £ 55 12.2

KO-GeneY-1 Gene Y SgRNA 1 480 £ 30 9.6

KO-GeneY-2 Gene Y SgRNA_2 515+ 42 10.3

Table 2: Summary of sgRNA Enrichment from Primary Screen
Target Gene  SgRNA ID Read Count Read Count FoI(?I p-value
(Control) (Treated) Enrichment

Gene X sgX_1 150 4500 30.0 <0.001

Gene X sgX_2 125 3800 304 <0.001

Gene X sgX_3 180 5150 28.6 <0.001

Gene Y sgY_1 210 4300 20.5 <0.001

Gene Y sgY_2 195 4050 20.8 <0.001

Signaling Pathway Visualization

BAY1163877 inhibits the FGFR signaling pathway. Resistance can emerge through the

activation of bypass tracks, such as the MET pathway, which can reactivate downstream

signaling.
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Caption: FGFR signaling and a potential BAY1163877 resistance mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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